(3R,5R)-3,5-dimethylpiperidin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,5R)-3,5-dimethylpiperidin-1-amine is a chiral amine with two stereocenters, making it an important compound in the field of organic chemistry. This compound is often used as a building block in the synthesis of various pharmaceuticals and fine chemicals due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-3,5-dimethylpiperidin-1-amine can be achieved through several methods. One common approach involves the asymmetric hydrogenation of 3,5-dimethylpyridine using a chiral catalyst. This method ensures the selective formation of the (3R,5R) isomer. Another method involves the resolution of racemic 3,5-dimethylpiperidin-1-amine using chiral acids or bases to separate the enantiomers.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and purity, often employing advanced chiral catalysts and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-3,5-dimethylpiperidin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(3R,5R)-3,5-dimethylpiperidin-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.
Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial applications.
Mechanism of Action
The mechanism by which (3R,5R)-3,5-dimethylpiperidin-1-amine exerts its effects is primarily through its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- (3S,5S)-3,5-dimethylpiperidin-1-amine
- (3R,5S)-3,5-dimethylpiperidin-1-amine
- (3S,5R)-3,5-dimethylpiperidin-1-amine
Uniqueness
The (3R,5R) isomer is unique due to its specific stereochemistry, which can result in different biological and chemical properties compared to its diastereomers and enantiomers. This uniqueness makes it particularly valuable in the synthesis of chiral pharmaceuticals and other fine chemicals.
Properties
IUPAC Name |
(3R,5R)-3,5-dimethylpiperidin-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-6-3-7(2)5-9(8)4-6/h6-7H,3-5,8H2,1-2H3/t6-,7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCYUPDGHPFFLE-RNFRBKRXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](CN(C1)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.